COX-2 Selective Inhibition: Bergenin vs. COX-1 Benchmark
Bergenin demonstrates high COX-2 selectivity with minimal COX-1 inhibition, contrasting with non-selective NSAIDs that carry gastrointestinal risk [1]. The selectivity ratio (COX-1 IC₅₀ / COX-2 IC₅₀) of 89.3 indicates preferential COX-2 targeting.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | COX-2: IC₅₀ = 1.2 μM; COX-1: IC₅₀ = 107.2 μM |
| Comparator Or Baseline | COX-1 as internal comparator |
| Quantified Difference | 89.3-fold selectivity for COX-2 over COX-1 |
| Conditions | In vitro enzyme inhibition assay using purified COX-1 and COX-2 |
Why This Matters
COX-2 selectivity correlates with reduced gastrointestinal toxicity compared to non-selective COX inhibitors, making bergenin a preferred starting scaffold for developing safer anti-inflammatory agents.
- [1] Nunomura RCS, Oliveira VG, Da Silva SL, Nunomura SM. Characterization of bergenin in Endopleura uchi bark and its anti-inflammatory activity. J Braz Chem Soc. 2009;20(6):1060-1064. View Source
